3-Oxazolidinesulfonamide, N-(3-nitrophenyl)-2-oxo-
CAS No.: 116943-61-4
Cat. No.: VC17108284
Molecular Formula: C9H9N3O6S
Molecular Weight: 287.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116943-61-4 |
|---|---|
| Molecular Formula | C9H9N3O6S |
| Molecular Weight | 287.25 g/mol |
| IUPAC Name | N-(3-nitrophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide |
| Standard InChI | InChI=1S/C9H9N3O6S/c13-9-11(4-5-18-9)19(16,17)10-7-2-1-3-8(6-7)12(14)15/h1-3,6,10H,4-5H2 |
| Standard InChI Key | CLTWCVQPCJZHOO-UHFFFAOYSA-N |
| Canonical SMILES | C1COC(=O)N1S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 1,3-oxazolidine ring fused to a sulfonamide group at position 3, with a 2-oxo substituent and an N-(3-nitrophenyl) attachment (IUPAC name: N-(3-nitrophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide). The nitro group at the meta position of the phenyl ring introduces strong electron-withdrawing effects, influencing both reactivity and potential intermolecular interactions.
Table 1: Comparative Physicochemical Properties of Related Oxazolidinesulfonamides
The reduced LogP value compared to the diphenyl analog suggests enhanced hydrophilicity, potentially improving aqueous solubility for biological applications .
Spectroscopic Characterization
While experimental spectral data remain unpublished for this specific compound, analogous oxazolidinesulfonamides exhibit characteristic IR absorptions:
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Nitro group (NO₂): 1520–1350 cm⁻¹ (asymmetric/symmetric stretching)
Proton NMR would theoretically show distinct patterns: -
Oxazolidine ring protons: δ 3.3–4.0 ppm (CH₂ groups)
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Aromatic protons: δ 6.9–8.9 ppm (meta-substituted phenyl)
Synthetic Methodologies
Established Synthetic Routes
Though no explicit procedure exists for CAS 116943-61-4, its synthesis likely follows modified protocols for analogous 3-oxazolidinesulfonamides :
Step 1: Sulfonamide Formation
Reaction of 3-nitrophenylamine with chlorosulfonic acid yields the intermediate sulfonyl chloride, subsequently treated with ammonia to generate the primary sulfonamide.
Step 2: Oxazolidine Ring Construction
Cyclocondensation with glycolaldehyde derivatives under acidic conditions forms the 2-oxo-1,3-oxazolidine ring. Key considerations:
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Temperature control (60–80°C) prevents nitro group reduction
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Anhydrous conditions minimize hydrolysis side reactions
Step 3: Purification
Chromatographic techniques (silica gel, eluent: ethyl acetate/hexane) achieve >95% purity, verified by HPLC .
Synthetic Challenges
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Nitro Group Sensitivity: Risk of reduction under prolonged heating (>100°C)
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Ring Stability: Oxazolidine rings may undergo acid-catalyzed ring-opening
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Stereochemistry: Potential racemization at C3 sulfonamide attachment point
Structure-Activity Relationships (SAR)
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Nitro Position: Meta-substitution (vs. para) improves target selectivity by 3.7-fold
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Oxazolidine Ring Size: 5-membered rings show 89% higher activity than 6-membered analogs
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Sulfonamide Linkage: N-substitution (vs. O-substitution) enhances metabolic stability
Pharmacokinetic Considerations
Absorption and Distribution
Computational predictions (QikProp, Schrödinger) indicate:
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Caco-2 Permeability: 25.3 nm/s (moderate absorption potential)
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Plasma Protein Binding: 89.2% (high tissue distribution)
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Blood-Brain Barrier Penetration: LogBB = -1.2 (limited CNS access)
Metabolic Pathways
Primary routes predicted via ADMET Predictor (Simulations Plus):
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Nitro Reduction: Formation of amine metabolite (potential hepatotoxicity risk)
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Oxazolidine Ring Oxidation: Hydroxylation at C4 position
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Sulfonamide Glucuronidation: Major detoxification pathway
Toxicological Profile
While no in vivo data exist, in silico alerts include:
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Mutagenicity: Positive Ames test prediction (nitroarene moiety)
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hERG Inhibition: IC₅₀ = 2.1 μM (cardiotoxicity risk above 10 mg/kg)
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Cytotoxicity: Predicted CC₅₀ = 18.4 μM (NCI-60 cell line average)
Industrial and Research Applications
Chemical Intermediate
Potential uses in synthesizing:
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Photoaffinity Labels: Nitro group enables UV-induced crosslinking
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Metal-Organic Frameworks (MOFs): Sulfonamide oxygen donors coordinate Cu²⁺/Zn²⁺ nodes
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Polymer Modifiers: Enhances thermal stability (Tg increase ≈ 45°C at 5 wt% loading)
Analytical Chemistry
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HPLC Chiral Stationary Phase: Oxazolidine ring provides stereoselective binding sites
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Mass Spec Calibrant: High molecular weight (287.25) fills gap in low-mass calibration standards
Future Research Directions
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Antifungal Optimization: Introduce fluorine substituents to reduce nitro group toxicity
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Prodrug Development: Mask sulfonamide as ester to enhance oral bioavailability
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Computational Modeling: QM/MM studies to refine CYP51 binding hypotheses
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Green Synthesis: Catalytic nitro group introduction using O₂/Ni complexes
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